molecular formula C29H26ClNO7 B1516312 5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1516312
M. Wt: 536 g/mol
InChI Key: VQSLTSJALYLFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C29H26ClNO7 and its molecular weight is 536 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Molecular Formula

C29H26ClNO7

Molecular Weight

536 g/mol

IUPAC Name

5-chloro-1-cyclopropyl-6,7-bis[(4-methoxyphenyl)methoxy]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C29H26ClNO7/c1-35-20-9-3-17(4-10-20)15-37-24-13-23-25(27(32)22(29(33)34)14-31(23)19-7-8-19)26(30)28(24)38-16-18-5-11-21(36-2)12-6-18/h3-6,9-14,19H,7-8,15-16H2,1-2H3,(H,33,34)

InChI Key

VQSLTSJALYLFQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)Cl)OCC5=CC=C(C=C5)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-methoxybenzyl 5-chloro-1-cyclopropyl-6,7-bis((4-methoxy benzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (18 g, 27.4 mmol) in a mixture of Methanol (120 mL) and Water (60.0 mL) was added potassium hydroxide (3.08 g, 54.9 mmol) portionwise. The resulting mixture was stirred at 90° C. for 3 h. LCMS indicated completion of the reaction. The reaction mixture was cooled down to r.t. and concentrated, and was then diluted with water and adjusted pH to 1 using 2 N HCl (aq.). The precipitates were collected by filtration and dried to afford 5-chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (12.6 g, 23.51 mmol, 86% yield) as pale yellow solid. LCMS: [M+H]+: 536.3.
Name
4-methoxybenzyl 5-chloro-1-cyclopropyl-6,7-bis((4-methoxy benzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

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